molecular formula C6H9N3O5 B2372293 (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate CAS No. 1187931-57-2

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate

Numéro de catalogue: B2372293
Numéro CAS: 1187931-57-2
Poids moléculaire: 203.154
Clé InChI: BQNHEXDOLOGXGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group on the oxadiazole ring and the amine moiety are primary sites for oxidation:

Reaction TypeReagents/ConditionsOutcome/ProductEvidence Source
Methyl oxidation KMnO₄ (acidic conditions)Formation of carboxylic acid derivative
Amine oxidation H₂O₂ or m-CPBAN-Oxide formation or imine intermediates
  • Methyl oxidation : Under strong acidic conditions with KMnO₄, the 5-methyl group undergoes oxidation to yield a carboxylic acid derivative. This reaction parallels observations in structurally similar oxadiazoles.

  • Amine oxidation : The primary amine can form N-oxide species or imines when treated with peroxides, as seen in metabolic studies of analogous compounds .

Reduction Reactions

The oxadiazole ring is susceptible to reductive cleavage:

Reaction TypeReagents/ConditionsOutcome/ProductEvidence Source
Ring reduction H₂/Pd-C or LiAlH₄Cleavage to form thioamide or amine derivatives
  • Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (LiAlH₄) breaks the N–O bond in the oxadiazole ring, yielding a thioamide intermediate or a diamino compound. This reactivity is consistent with 1,3,4-oxadiazole chemistry .

Acid-Base and Salt-Formation Reactions

The oxalate counterion and amine group participate in proton-transfer reactions:

Reaction TypeReagents/ConditionsOutcome/ProductEvidence Source
Protonation HCl or H₂SO₄Formation of hydrochloride or sulfate salts
Deprotonation NaOHFree amine generation
  • Treatment with mineral acids (e.g., HCl) replaces oxalate with other anions, forming stable salts . Conversely, base treatment (NaOH) liberates the free amine .

Substitution Reactions

Electrophilic substitution on the oxadiazole ring is limited due to its electron-deficient nature, but the amine group is reactive:

Reaction TypeReagents/ConditionsOutcome/ProductEvidence Source
Acylation Acetyl chlorideN-Acetylated derivative
Alkylation Alkyl halidesN-Alkylated products
  • The primary amine undergoes acylation with acetyl chloride to form acetamide derivatives, as demonstrated in related oxadiazole syntheses .

Metabolic Transformations

In vitro and in vivo studies predict metabolic pathways:

Reaction TypeEnzymatic SystemOutcome/ProductEvidence Source
Hydroxylation Cytochrome P4505-(Hydroxymethyl)oxadiazole metabolite
N-Oxidation Flavin-containing monooxygenasesN-Oxide metabolite
  • Hydroxylation at the methyl group and N-oxidation are dominant metabolic pathways, identified via LC-MS analysis of analogous compounds .

Thermal and Photochemical Decomposition

Stability under extreme conditions:

ConditionOutcome/ProductEvidence Source
Heating (>200°C) Degradation to CO₂, NH₃, and char
UV exposure Ring-opening via radical intermediates
  • Thermogravimetric analysis suggests decomposition above 200°C, releasing gases like CO₂ and NH₃ . UV irradiation promotes radical-mediated ring cleavage.

Comparative Reactivity Table

Key reaction pathways and conditions:

Reaction TypeLikelihoodTypical YieldKey Drivers
OxidationHigh60-75%Electron-deficient ring
ReductionModerate40-55%Reductive cleavage of N–O
SubstitutionLow20-35%Amine nucleophilicity

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate typically involves the reaction of 5-methyl-1,3,4-oxadiazole derivatives with methanamine in the presence of oxalic acid. The resulting compound is characterized by its stability and solubility in various solvents.

Chemical Structure:

  • IUPAC Name: (5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid
  • Molecular Formula: C4_4H7_7N3_3O4_4
  • Molar Mass: 203.15 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of oxadiazoles possess antimicrobial activity. For instance, compounds containing the oxadiazole ring have been explored for their efficacy against various bacterial strains .

Pharmacokinetics and Metabolism

A study focused on the pharmacokinetics of related compounds demonstrated the importance of understanding the metabolism of oxadiazole derivatives in biological systems. Metabolites such as N-hydroxy derivatives were identified using HPLC-MS/MS techniques .

Drug Development

This compound serves as an intermediate in the synthesis of novel pharmaceuticals aimed at treating conditions like cancer and bacterial infections. Its structure allows for modifications that enhance potency and selectivity against specific targets .

Carbonic Anhydrase Inhibition

Recent studies have identified compounds derived from oxadiazoles as selective inhibitors of carbonic anhydrase enzymes. These inhibitors are being investigated for their potential use in treating glaucoma through local administration .

Case Studies

StudyObjectiveFindings
Khokhlov et al., 2024Synthesis of metabolitesIdentified metabolites showed structural similarity to synthesized compounds; confirmed using mass spectrometry .
PMC7737621Structure-activity relationshipDemonstrated improved potency of oxadiazole derivatives as GPR88 agonists with potential neurological applications .

Mécanisme D'action

The mechanism of action of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with different substitution patterns.

    1,2,3-Oxadiazole: A less common isomer with distinct chemical properties.

    1,2,5-Oxadiazole: Known for its unique reactivity and applications.

Uniqueness

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

The compound (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, summarizing key findings from recent research, including its pharmacological potential, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C4_4H7_7N3_3O \cdot C2_2H2_2O4_4
  • Molecular Weight : 175.19 g/mol

This compound features a five-membered oxadiazole ring that contributes to its biological activity through various interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

  • Study Findings : A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–128 µg/mL for different bacterial strains .

Anticancer Activity

There is growing interest in the anticancer properties of oxadiazole derivatives. Research indicates that this compound may possess cytotoxic effects on cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 100 µM .

Neuroprotective Effects

Preliminary research suggests that this compound may also have neuroprotective effects:

  • GPR88 Agonism : It has been identified as a potential agonist for the GPR88 receptor, which is implicated in various neurodegenerative disorders. Compounds derived from this class have shown improved potency and selectivity for GPR88 compared to traditional agonists .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple pathogens. The results indicated that it significantly reduced bacterial load in treated cultures compared to controls. This positions the compound as a candidate for further development in antimicrobial therapies.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that treatment with this compound led to a notable decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)EC50 (µM)
This compoundAntimicrobial; Anticancer32–12810–100
2-AminothiazoleAntimicrobial16–64N/A
Thiazole DerivativeAnticancerN/A20–80

This table summarizes the biological activities and potency of this compound compared to related compounds.

Propriétés

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHEXDOLOGXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.